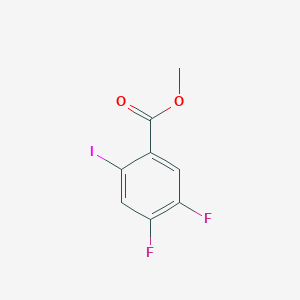

Methyl 4,5-difluoro-2-iodobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

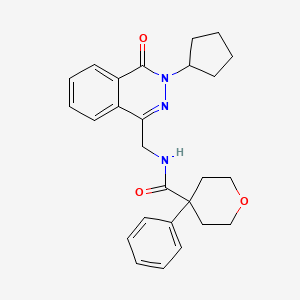

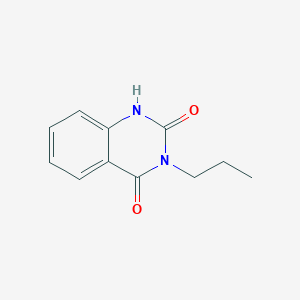

“Methyl 4,5-difluoro-2-iodobenzoate” is an organic compound with the molecular formula C8H5F2IO2 . It is a methyl ester and can be viewed as a derivative of benzoic acid, where the hydrogen atoms at the 4th and 5th positions of the benzene ring are replaced by fluorine atoms, and the hydrogen atom at the 2nd position is replaced by an iodine atom .

Molecular Structure Analysis

The molecular structure of “Methyl 4,5-difluoro-2-iodobenzoate” consists of a benzene ring with two fluorine atoms at the 4th and 5th positions, an iodine atom at the 2nd position, and a methyl ester group attached to the benzene ring . The exact structure would require more detailed analysis using techniques such as X-ray crystallography.Physical And Chemical Properties Analysis

“Methyl 4,5-difluoro-2-iodobenzoate” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 298.03 . More research would be needed to provide a detailed physical and chemical properties analysis of this specific compound.Applications De Recherche Scientifique

Safe and Practical Difluoromethylation

A study by Sperry and Sutherland (2011) outlines a safe and practical difluoromethylation protocol for Methyl 4-hydroxy-3-iodobenzoate on a multikilogram scale. This research highlights the importance of finding safer alternatives for difluorocarbene sources, avoiding the use of highly toxic gases. The successful implementation of this method on a large scale underlines the potential of Methyl 4,5-difluoro-2-iodobenzoate for use in large-scale organic syntheses and its significance in developing safer, more practical chemical processes (Sperry & Sutherland, 2011).

Continuous Flow Synthesis

Deng et al. (2015) reported on the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate for the pharmaceutical industry and material science. Although this study does not directly involve Methyl 4,5-difluoro-2-iodobenzoate, it demonstrates the utility of continuous flow processes in the efficient synthesis of complex fluorinated compounds, suggesting a potential application area for Methyl 4,5-difluoro-2-iodobenzoate in the synthesis of similarly complex molecules (Deng et al., 2015).

Hypervalent Iodine Oxidizing Reagents

Research by Zhdankin et al. (2005) introduced esters of 2-iodoxybenzoic acid (IBX-esters) as a new class of hypervalent iodine compounds with potential as valuable oxidizing reagents. The study's findings on the oxidation capabilities of these compounds, including the conversion of Methyl 2-iodoxybenzoate to various derivatives, highlight the broad utility of iodobenzoate esters in oxidation reactions, which may extend to Methyl 4,5-difluoro-2-iodobenzoate in facilitating similar transformations in synthetic chemistry (Zhdankin et al., 2005).

Mécanisme D'action

Target of Action

Methyl 4,5-difluoro-2-iodobenzoate is a chemical compound that primarily targets the aryl-iodide functionality . This functionality is crucial in various coupling reactions, such as the Suzuki-Miyaura coupling .

Mode of Action

The compound interacts with its targets through coupling reactions . In these reactions, the aryl-iodide functionality of the compound undergoes a transformation, resulting in the formation of new chemical bonds .

Biochemical Pathways

The primary biochemical pathway affected by Methyl 4,5-difluoro-2-iodobenzoate is the Suzuki-Miyaura coupling . This pathway involves the cross-coupling of organoboron compounds with organic halides, leading to the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds .

Pharmacokinetics

The compound’s physical form as a pale-yellow to yellow-brown liquid suggests that it may have specific bioavailability characteristics.

Result of Action

The result of Methyl 4,5-difluoro-2-iodobenzoate’s action is the formation of new chemical compounds through the Suzuki-Miyaura coupling reaction . This includes the formation of dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate, as a result of a symmetrical Sonogashira coupling .

Action Environment

The action, efficacy, and stability of Methyl 4,5-difluoro-2-iodobenzoate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability

Propriétés

IUPAC Name |

methyl 4,5-difluoro-2-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2IO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJGCNLTOKGTGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1I)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride](/img/no-structure.png)

![3-Cyano-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2999337.png)

![8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2999338.png)

![1-(4-{[4-(4-Chlorophenyl)piperazino]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B2999339.png)

![3-[[(4,4-Difluorocyclohexyl)-methylamino]methyl]-5-(trifluoromethyl)phenol](/img/structure/B2999343.png)

![4-{[(Methylsulfonyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2999345.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2999347.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2999349.png)

![(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid](/img/structure/B2999354.png)

![4-(isopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2999355.png)